3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

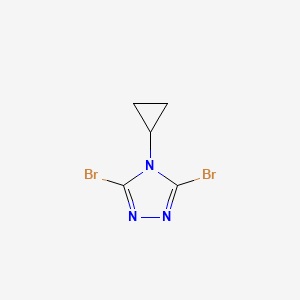

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a cyclopropyl group at the 4 position of the triazole ring. It is typically found as a white to light yellow crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole can be synthesized through the reaction of 4-cyclopropyl-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the bromination of 4-cyclopropyl-1,2,4-triazole followed by purification steps such as distillation and crystallization .

Análisis De Reacciones Químicas

Alkylation Reactions

Alkylation of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole involves nucleophilic substitution at the bromine positions. Key examples include:

Reaction with Methoxyethyl Methanesulfonate

In DMF at 0–5°C, sodium hydride deprotonates the triazole, followed by alkylation with methoxyethyl methanesulfonate to yield 3,5-bis(2-methoxyethyl)-4-cyclopropyl-4H-1,2,4-triazole. This reaction proceeds in 58% yield after purification .

Reaction with 3-(Bromomethyl)-3-methyloxetane

Using sodium hydride in DMF at 40°C, the triazole undergoes alkylation with 3-(bromomethyl)-3-methyloxetane, achieving a 98.5% yield. The reaction demonstrates high efficiency under mild conditions .

| Entry | Alkylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methoxyethyl methanesulfonate | DMF, 0–5°C, NaH | 58 | |

| 2 | 3-(Bromomethyl)-3-methyloxetane | DMF, 40°C, NaH | 98.5 |

Suzuki Cross-Coupling Reactions

The bromine atoms facilitate palladium-catalyzed cross-coupling with boronic acids. For example:

Coupling with Phenylboronic Acid

Using Pd(PPh₃)₄ as a catalyst and NBu₄Br as a phase-transfer agent in a toluene/H₂O/EtOH system, the triazole reacts with phenylboronic acid to form 3,5-diphenyl-4-cyclopropyl-4H-1,2,4-triazole. Yields depend on the base and boronic acid equivalents, with optimal results (71–73%) using K₂CO₃ .

Impact of Ionic Liquids

Replacing conventional solvents with ionic liquids (e.g., [BMIM][PF₆]) improves reaction efficiency by acting as both solvent and base, achieving yields up to 99% for aryl-substituted products .

| Entry | Boronic Acid | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, NBu₄Br | K₂CO₃ | 71–73 | |

| 2 | Thiophen-2-yl | Pd(PPh₃)₄, [BMIM][PF₆] | Ionic liquid | 49–61 |

Influence of the Cyclopropyl Substituent

The cyclopropyl group at the 4-position enhances steric hindrance, slightly reducing yields compared to linear alkyl substituents (e.g., ethyl or propyl). For instance, coupling reactions with thiophen-2-ylboronic acid yield 49% for the cyclopropyl derivative versus 61–93% for ethyl/propyl analogs . This trend highlights the substituent’s electronic and steric effects on reactivity.

Ammonia/Amine Reactions

Heating the triazole with excess butylamine in toluene at 110°C replaces bromine with amine groups, yielding 3,5-diamino-4-cyclopropyl-4H-1,2,4-triazole (71% yield) .

Halogen Exchange

Reactions with KI in the presence of CuI catalysts enable bromine-to-iodine substitution, though this method is less commonly reported for this specific triazole .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Specifically, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole has been investigated for its effectiveness against various bacterial strains. A study found that compounds with similar structures demonstrated potent activity against Gram-positive and Gram-negative bacteria, including resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications on the triazole ring can enhance the compound's efficacy. For instance, the introduction of halogen atoms at specific positions has been linked to increased antibacterial potency .

Case Study: Antitubercular Activity

In a comprehensive study focusing on 1,2,4-triazoles, derivatives were tested against multidrug-resistant M. tuberculosis strains. The results showed that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 μM, outperforming standard antitubercular drugs . This highlights the potential of this compound in developing new antimycobacterial agents.

Agricultural Applications

Fungicides

Triazoles are widely recognized for their fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to combat fungal pathogens affecting crops. Their mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes .

Case Study: Crop Protection

A study demonstrated the effectiveness of triazole-based fungicides in controlling Fusarium and Rhizoctonia species in various crops. The application of these compounds resulted in significant yield improvements and reduced disease incidence .

Material Science Applications

Polymer Chemistry

The incorporation of triazoles into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing triazole units exhibit improved resistance to thermal degradation compared to their non-triazole counterparts .

Case Study: Coatings

A recent study focused on developing coatings with embedded triazole compounds for corrosion resistance in metal substrates. The results showed that these coatings provided superior protection against environmental factors compared to traditional coatings .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Potent against Gram-positive/negative bacteria |

| Antitubercular Agents | MIC as low as 0.03 μM against drug-resistant strains | |

| Agriculture | Fungicides | Effective against Fusarium and Rhizoctonia |

| Material Science | Polymer Additives | Enhanced thermal stability and mechanical strength |

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and the cyclopropyl group play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dibromo-1H-1,2,4-triazole

- 3,5-Dimethyl-4H-1,2,4-triazole

- 3,5-Dichloro-4H-1,2,4-triazole

Uniqueness

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs, which may lack the cyclopropyl group or have different substituents .

Actividad Biológica

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a synthetic organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Molecular Formula: C5H5Br2N3

CAS Number: 2171888-21-2

This compound can be synthesized through the bromination of 4-cyclopropyl-1,2,4-triazole in solvents such as acetic acid at room temperature. The compound typically appears as a white to light yellow crystalline powder.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms and a cyclopropyl group enhances its binding affinity to active sites of various enzymes, leading to inhibition of their activity. This inhibition can disrupt biochemical pathways crucial for microbial growth and proliferation .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

- Antibacterial Testing : Compounds were evaluated using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their potency .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 | 15 |

| Bacillus subtilis | 5 | 20 |

| Pseudomonas aeruginosa | 15 | 12 |

The results indicate that the compound has comparable activity to established antibiotics like ceftriaxone .

Antifungal Activity

The compound's triazole core is structurally similar to known antifungal agents such as itraconazole and voriconazole. Research has demonstrated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes .

Study on Antimicrobial Properties

In a study published in PMC, researchers synthesized several triazole derivatives including this compound and evaluated their antibacterial effects against resistant strains such as MRSA. The study utilized both disc diffusion and broth microdilution methods to determine the antimicrobial efficacy .

In Vivo Studies

Another study focused on the toxicity and biological activity of triazole derivatives in peripheral blood mononuclear cells (PBMC). Compounds were tested for their effects on cytokine release (TNF-α, IL-6) and showed promising anti-inflammatory properties alongside low toxicity profiles at therapeutic doses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other triazole derivatives:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 3,5-Dibromo-1H-1,2,4-triazole | Moderate | Lacks cyclopropyl group |

| 3,5-Dimethyl-4H-1,2,4-triazole | Low | Methyl groups reduce binding affinity |

| 3,5-Dichloro-4H-1,2,4-triazole | Moderate | Chlorine substituents affect solubility |

The cyclopropyl group in the target compound enhances its steric properties and binding interactions compared to its analogs .

Propiedades

IUPAC Name |

3,5-dibromo-4-cyclopropyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTITZVRSKIQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=C2Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.